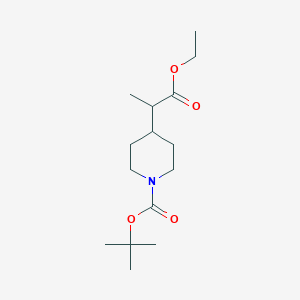![molecular formula C14H27NO B3102079 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol CAS No. 141430-54-8](/img/structure/B3102079.png)
2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol
Descripción general
Descripción
2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol is a chemical compound with the molecular formula C14H27NO and a molecular weight of 225.37 g/mol. This compound has gained significant importance in scientific research and industry due to its unique physical, chemical, and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol typically involves the reaction of cyclohexylmethylamine with 4-piperidone, followed by reduction and subsequent alkylation . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and alkylating agents like ethyl bromide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, tertiary amines
Substitution: Alkyl halides, other substituted derivatives
Aplicaciones Científicas De Investigación
2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to act as a ligand for certain receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Piperidin-4-yl)ethanol
- 1-(Cyclohexylmethyl)piperidine
- 4-(Cyclohexylmethyl)piperidine
Uniqueness
2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol is unique due to its specific structural features, which confer distinct physical, chemical, and biological properties. Its cyclohexylmethyl group and piperidine ring contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
2-[1-(cyclohexylmethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h13-14,16H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZUZLGOIMDYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate](/img/structure/B3102020.png)
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3102028.png)







